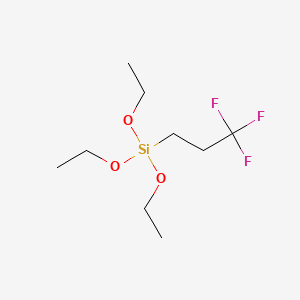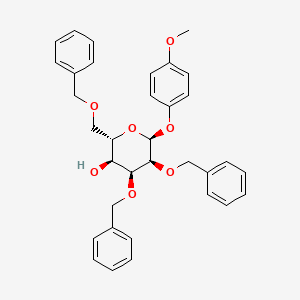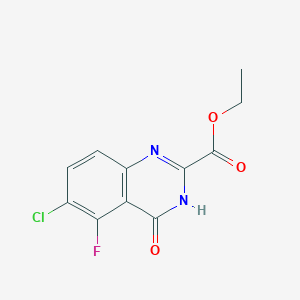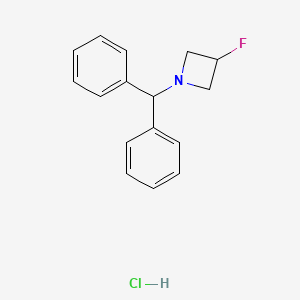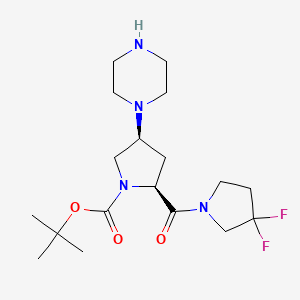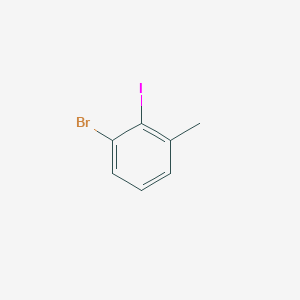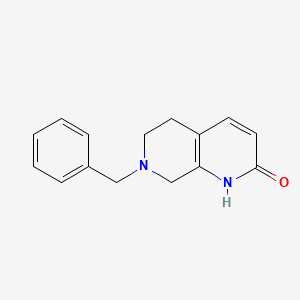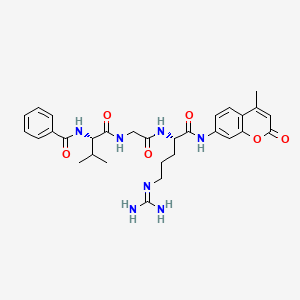
Bz-Val-Gly-Arg-AMC
Overview
Description
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is a fluorogenic substrate commonly used to measure the trypsin-like activity of the 20S proteasome. This compound is particularly valuable in biochemical assays due to its ability to release a fluorescent signal upon cleavage, making it a useful tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) typically involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process begins with the protection of amino acids, followed by their coupling using standard peptide synthesis techniques. The final step involves the deprotection and purification of the compound to achieve high purity .
Industrial Production Methods
Industrial production of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin group .
Common Reagents and Conditions
The enzymatic reactions involving Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) typically require specific proteases such as trypsin or the 20S proteasome. The reactions are carried out under physiological conditions, often in buffered solutions to maintain enzyme activity .
Major Products Formed
The major product formed from the enzymatic cleavage of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is 7-amido-4-methylcoumarin, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity .
Scientific Research Applications
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) has a wide range of applications in scientific research:
Chemistry: Used in enzymatic assays to study protease activity and inhibition.
Biology: Employed in cellular assays to monitor proteasome function and protein degradation pathways.
Medicine: Utilized in drug discovery and development to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) involves its cleavage by specific proteases. The protease recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorescent 7-amido-4-methylcoumarin group, which can be detected and quantified using fluorescence spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-(7-amido-4-methylcoumarin): Used to measure chymotrypsin-like activity of the proteasome.
Z-Leu-Leu-Glu-(7-amido-4-methylcoumarin): Used to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome.
Uniqueness
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is unique in its specificity for trypsin-like proteases, making it an essential tool for studying this class of enzymes. Its high sensitivity and specificity allow for accurate measurement of protease activity in various biological samples .
Properties
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUGCIODBWSTTA-NVQXNPDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


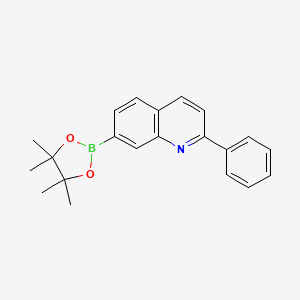
![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
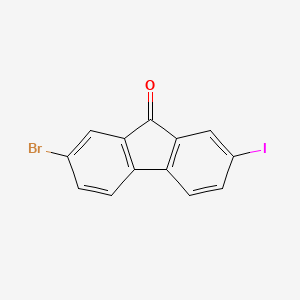
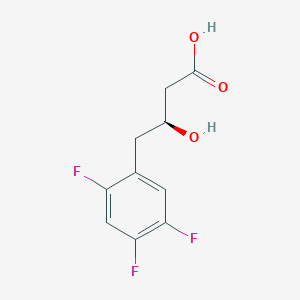
![(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B3030116.png)
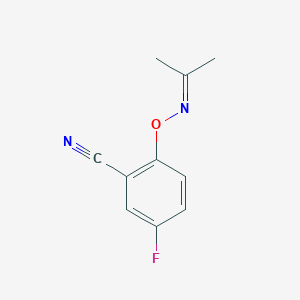
![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)
